Cas no 1284210-66-7 (3-methyl-6-phenyl-Imidazo[1,2-a]pyridine)

3-methyl-6-phenyl-Imidazo[1,2-a]pyridine is a synthetic organic compound with a diverse range of applications. It exhibits significant structural stability and chemical versatility, making it valuable in pharmaceutical research and material science. The presence of the phenyl group and the imidazo[1,2-a]pyridine core offers unique electronic properties, facilitating its use in the development of novel compounds with potential therapeutic and industrial applications.
3-methyl-6-phenyl-Imidazo[1,2-a]pyridine structure
1284210-66-7 structure
Product name:3-methyl-6-phenyl-Imidazo[1,2-a]pyridine
CAS No:1284210-66-7
MF:C14H12N2
MW:208.25848
CID:1104060
PubChem ID:72698927

3-methyl-6-phenyl-Imidazo[1,2-a]pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-6-phenyl-Imidazo[1,2-a]pyridine
    • 3-METHYL-6-PHENYLIMIDAZO[1,2-A]PYRIDINE
    • SCHEMBL23105028
    • 1284210-66-7
    • MDL: MFCD27922433
    • Inchi: InChI=1S/C14H12N2/c1-11-9-15-14-8-7-13(10-16(11)14)12-5-3-2-4-6-12/h2-10H,1H3
    • InChI Key: RLZBWKUWVRMUDB-UHFFFAOYSA-N
    • SMILES: CC1=CN=C2C=CC(=CN12)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 208.100048391g/mol
  • Monoisotopic Mass: 208.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.3Ų
  • XLogP3: 3.8

3-methyl-6-phenyl-Imidazo[1,2-a]pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM269336-1g
3-Methyl-6-phenylimidazo[1,2-a]pyridine
1284210-66-7 95%
1g
$701 2024-08-02
Chemenu
CM269336-1g
3-Methyl-6-phenylimidazo[1,2-a]pyridine
1284210-66-7 95%
1g
$636 2021-08-18
Alichem
A029199239-1g
3-Methyl-6-phenylimidazo[1,2-a]pyridine
1284210-66-7 95%
1g
694.52 USD 2021-06-01

Additional information on 3-methyl-6-phenyl-Imidazo[1,2-a]pyridine

Introduction to 3-methyl-6-phenyl-Imidazo[1,2-a]pyridine (CAS No: 1284210-66-7)

3-methyl-6-phenyl-Imidazo[1,2-a]pyridine, identified by its Chemical Abstracts Service (CAS) number 1284210-66-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This bicyclic structure, featuring an imidazo[1,2-a]pyridine core, combines the pharmacophoric properties of both imidazole and pyridine moieties, making it a versatile scaffold for the development of novel bioactive molecules. The presence of a methyl group at the 3-position and a phenyl ring at the 6-position further enhances its structural complexity and potential for biological activity.

The imidazo[1,2-a]pyridine scaffold is well-documented for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers have extensively explored derivatives of this core structure to identify compounds with improved efficacy and reduced toxicity. The specific substitution pattern in 3-methyl-6-phenyl-Imidazo[1,2-a]pyridine makes it an intriguing candidate for further investigation, particularly in the context of targeting diseases associated with aberrant cell proliferation and signal transduction pathways.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of promising scaffolds like 3-methyl-6-phenyl-Imidazo[1,2-a]pyridine. These methodologies allow researchers to predict the binding affinity of small molecules to biological targets with high precision, thereby accelerating the drug discovery process. The compound’s ability to interact with various enzymes and receptors has been a focal point in several studies aimed at developing treatments for neurological disorders, cardiovascular diseases, and metabolic syndromes.

In particular, the phenyl ring at the 6-position of 3-methyl-6-phenyl-Imidazo[1,2-a]pyridine plays a crucial role in modulating its pharmacokinetic properties. This aromatic moiety can engage in π-stacking interactions with biological targets, enhancing binding affinity and selectivity. Additionally, the methyl group at the 3-position contributes to steric hindrance, which can be exploited to optimize drug-like properties such as solubility and metabolic stability. These structural features make 3-methyl-6-phenyl-Imidazo[1,2-a]pyridine a valuable starting point for designing next-generation therapeutics.

The synthesis of 3-methyl-6-phenyl-Imidazo[1,2-a]pyridine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group modifications to introduce the desired substituents. Advances in catalytic methods have enabled more efficient and sustainable synthesis protocols, reducing the environmental impact of pharmaceutical production. These innovations are particularly relevant in light of growing concerns about sustainable chemistry practices.

Biological evaluation of 3-methyl-6-phenyl-Imidazo[1,2-a]pyridine has revealed promising activities against several disease-related targets. For instance, studies have demonstrated its inhibitory effects on kinases involved in cancer progression, as well as its potential as an antiviral agent against RNA viruses. The compound’s ability to modulate intracellular signaling pathways has also been explored in models of inflammation and neurodegeneration. These findings underscore its therapeutic potential and justify further preclinical development.

One notable aspect of 3-methyl-6-phenyl-Imidazo[1,2-a]pyridine is its ability to cross the blood-brain barrier (BBB), a critical property for treating central nervous system (CNS) disorders. The optimization of BBB penetration is often challenging due to the blood-brain barrier’s restrictive nature. However, structural modifications such as lipophilic substitutions can enhance CNS drug delivery. Research into 3-methyl-6-phenyl-Imidazo[1,2-a]pyridine derivatives aims to improve its pharmacokinetic profile while maintaining or enhancing its biological activity.

The development of novel drug candidates like 3-methyl-6-phenyl-Imidazo[1,2-a]pyridine relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. High-resolution structural determination techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are essential for understanding molecular interactions at an atomic level. These insights guide medicinal chemists in designing analogs with improved properties. Additionally, computational modeling tools help predict how structural changes will affect biological activity.

In conclusion,3-methyl-6-phenyl-Imidazo[1,2-a]pyridine (CAS No: 1284210-66-7) represents a promising scaffold for pharmaceutical innovation. Its unique structural features offer opportunities for developing treatments across multiple therapeutic areas. As research continues to uncover new biological targets and synthetic methodologies,3-methyl-6-phenyl-Imidazo[1,2-a]pyridine is poised to play a significant role in shaping future therapeutic strategies.

Recommend Articles

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd